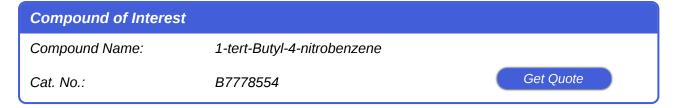


Application Note: Synthesis of 1-tert-Butyl-4nitrobenzene via Mixed Acid Nitration

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of **1-tert-Butyl-4-nitrobenzene** through the direct nitration of tert-butylbenzene. The method employs a mixed acid system of concentrated nitric and sulfuric acids, a standard technique for electrophilic aromatic substitution.[1] This application note includes detailed procedural steps, safety precautions, quantitative data, and a visual workflow to ensure successful and safe execution of the synthesis.

Physicochemical and Quantitative Data

The key properties and expected outcomes of the synthesis are summarized below.

Table 1: Physicochemical Properties of 1-tert-Butyl-4-nitrobenzene

Property	Value	Source(s)
Molecular Formula	C10H13NO2	[1][2]
Molecular Weight	179.22 g/mol	[1][2]
CAS Number	3282-56-2	[1][2]
Appearance	Light yellow to yellow to orange clear liquid	[3][4]



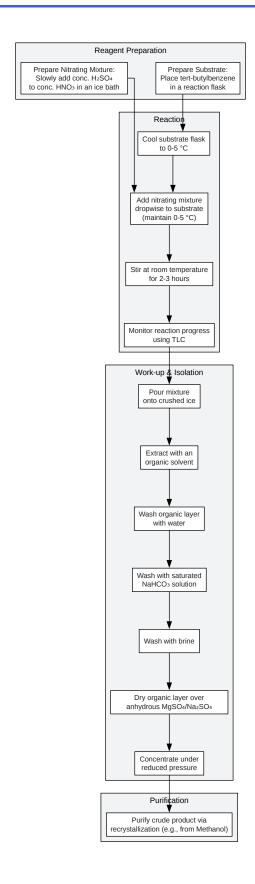
Table 2: Typical Reaction Conditions and Yields for Mixed Acid Nitration

Parameter	Condition	Reported Yield / Selectivity	Source(s)
Starting Material	tert-Butylbenzene	N/A	[1]
Nitrating Agent	Concentrated HNO₃ and Concentrated H₂SO₄	N/A	[1][5]
Temperature	0 - 60°C (controlled)	Varies with temperature	[1][5]
Reaction Time	2 - 3 hours post- addition	N/A	[5]
Typical Yield	70 - 95%	Para-selectivity: ~80- 85%	[1]

Reaction Mechanism and Synthesis Workflow

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO_2^+) , generated in-situ from the reaction between nitric acid and sulfuric acid, acts as the electrophile.[1] The bulky tert-butyl group on the benzene ring is an ortho-para director, guiding the substitution primarily to the para position.[1]





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Caption: Experimental workflow for the synthesis of **1-tert-Butyl-4-nitrobenzene**.



Experimental Protocol

This protocol details the synthesis of **1-tert-Butyl-4-nitrobenzene** from tert-butylbenzene.

- 3.1. Materials and Reagents
- tert-Butylbenzene (C₁₀H₁₄)
- Concentrated Nitric Acid (HNO₃, ~70%)
- Concentrated Sulfuric Acid (H₂SO₄, ~98%)
- Dichloromethane (or other suitable inert organic solvent)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Methanol or Ethanol (for recrystallization)
- Crushed Ice
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- 3.2. Safety Precautions

Methodological & Application



- Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and strong
 oxidizing agents.[6] They can cause severe chemical burns. Always handle them in a fume
 hood and wear appropriate personal protective equipment (PPE), including chemicalresistant gloves, a lab coat, and chemical safety goggles/face shield.[6][7]
- Exothermic Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not controlled.[6] Strict adherence to temperature control using an ice bath is crucial.
- Spill Management: Have neutralizing agents (like sodium bicarbonate) and spill containment kits readily available.[6]
- Ventilation: The reaction can produce toxic nitrogen oxide fumes.[6] Perform the entire experiment in a well-ventilated fume hood.[6]

3.3. Step-by-Step Procedure

A. Preparation of the Nitrating Mixture

- In a flask cooled in an ice bath, prepare the nitrating mixture by carefully and slowly adding concentrated sulfuric acid to concentrated nitric acid.
- Keep the nitrating mixture cold in the ice bath until use.

B. Reaction Setup

- Place tert-butylbenzene into a round-bottom flask equipped with a magnetic stir bar.
- If using a solvent, add an inert organic solvent like dichloromethane.
- Cool the flask in an ice bath, ensuring the temperature of the contents is between 0 and 5
 °C.[5]

C. Nitration

 Slowly add the cold nitrating mixture dropwise to the stirred tert-butylbenzene solution over a period of 30-60 minutes.[5]

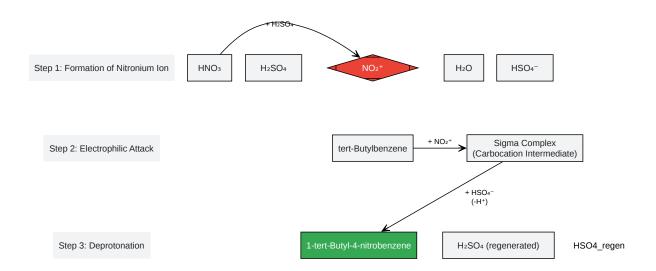


- Use the ice bath to meticulously maintain the internal reaction temperature between 0 and 5
 °C throughout the addition.[5]
- After the addition is complete, allow the mixture to stir at room temperature for an additional
 2-3 hours.[5]
- The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]
- D. Work-up and Isolation
- Once the reaction is complete, carefully pour the reaction mixture over a generous amount of crushed ice in a beaker.[5]
- Transfer the entire mixture to a separatory funnel and extract the organic layer.[5]
- Wash the organic layer sequentially with:
 - Cold water[5]
 - Saturated sodium bicarbonate solution (to neutralize residual acids)[5]
 - Brine[5]
- Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. [5][8]
- Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[5]
- E. Purification
- The crude product can be purified by recrystallization.
- Dissolve the crude solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly to form crystals.[5][8]
- Filter the purified crystals and dry them in vacuo.[3][8]

Visualization of Reaction Mechanism



The mechanism involves the formation of the nitronium ion electrophile, followed by its attack on the aromatic ring.



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Caption: Mechanism of electrophilic aromatic nitration of tert-butylbenzene.

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